N-[1-(2,3-dihydro-1-benzofuran-5-yl)ethylidene]hydroxylamine
Overview
Description
N-[1-(2,3-dihydro-1-benzofuran-5-yl)ethylidene]hydroxylamine is a chemical compound that belongs to the class of benzofurans Benzofurans are heterocyclic compounds containing a fused benzene and furan ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(2,3-dihydro-1-benzofuran-5-yl)ethylidene]hydroxylamine typically involves the reaction of 1-(2,3-Dihydro-1-benzofuran-5-yl)ethanone with hydroxylamine hydrochloride in the presence of a base such as sodium acetate. The reaction is carried out in an aqueous or alcoholic medium at a temperature range of 50-70°C. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity and yield of the final product through advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
N-[1-(2,3-dihydro-1-benzofuran-5-yl)ethylidene]hydroxylamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso derivatives.
Reduction: Reduction reactions can convert the oxime group to an amine group.
Substitution: The oxime group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Nitroso derivatives.
Reduction: Amines.
Substitution: Various substituted benzofuran derivatives.
Scientific Research Applications
N-[1-(2,3-dihydro-1-benzofuran-5-yl)ethylidene]hydroxylamine has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of N-[1-(2,3-dihydro-1-benzofuran-5-yl)ethylidene]hydroxylamine involves its interaction with specific molecular targets and pathways. The oxime group can form hydrogen bonds with biological molecules, influencing their activity. Additionally, the benzofuran moiety can interact with various enzymes and receptors, modulating their function. The exact molecular targets and pathways are still under investigation, but the compound’s structure suggests potential interactions with proteins involved in cell signaling and metabolism.
Comparison with Similar Compounds
Similar Compounds
1-(2,3-Dihydro-1-benzofuran-5-yl)ethanone: The parent compound without the oxime group.
1-(2,3-Dihydro-1-benzofuran-5-yl)-2-(isopropylamino)ethanol: A derivative with an isopropylamino group.
1-(5-methoxy-1-benzofuran-2-yl)ethanone: A methoxy-substituted benzofuran derivative.
Uniqueness
N-[1-(2,3-dihydro-1-benzofuran-5-yl)ethylidene]hydroxylamine is unique due to the presence of the oxime group, which imparts distinct chemical reactivity and potential biological activity. The oxime group can participate in various chemical reactions, making the compound a versatile intermediate in organic synthesis. Additionally, the combination of the benzofuran and oxime moieties may enhance its biological properties, making it a promising candidate for further research and development.
Properties
Molecular Formula |
C10H11NO2 |
---|---|
Molecular Weight |
177.20 g/mol |
IUPAC Name |
N-[1-(2,3-dihydro-1-benzofuran-5-yl)ethylidene]hydroxylamine |
InChI |
InChI=1S/C10H11NO2/c1-7(11-12)8-2-3-10-9(6-8)4-5-13-10/h2-3,6,12H,4-5H2,1H3 |
InChI Key |
RAEPYEDOZKENTI-UHFFFAOYSA-N |
Canonical SMILES |
CC(=NO)C1=CC2=C(C=C1)OCC2 |
Origin of Product |
United States |
Synthesis routes and methods I
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Synthesis routes and methods II
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